molecular formula C14H11Cl2FN2O B5696536 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea

1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea

Cat. No.: B5696536
M. Wt: 313.2 g/mol
InChI Key: QJCUZQVJBLYLDX-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and fluoromethylphenyl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-fluoro-5-methylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new substituents replacing the chlorine or fluorine atoms.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-(2-fluorophenyl)urea: Lacks the methyl group on the fluorophenyl ring, which may affect its reactivity and biological activity.

    1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea: Lacks the fluorine atom, which may influence its chemical properties and interactions with molecular targets.

    1-(3,4-Dichlorophenyl)-3-(2-chloro-5-methylphenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-fluoro-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN2O/c1-8-2-5-12(17)13(6-8)19-14(20)18-9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCUZQVJBLYLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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